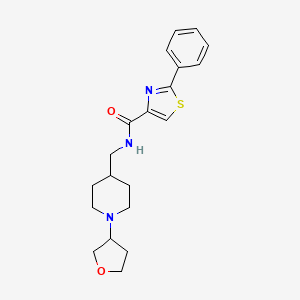

2-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)thiazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)thiazole-4-carboxamide” is also known as Tetrahydrofuranyl Fentanyl or THF Fentanyl . It is a white powder and is an opioid analgesic that is an analog of fentanyl . It first appeared as a designer drug in Europe in late 2016 .

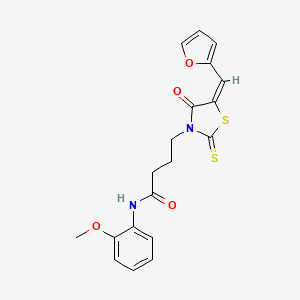

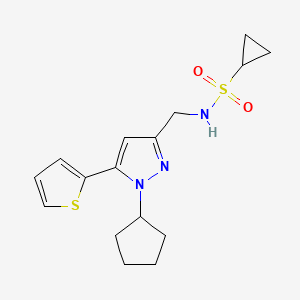

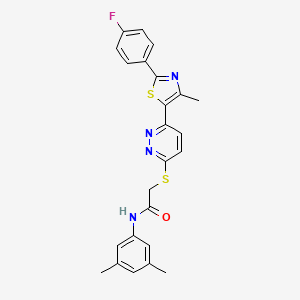

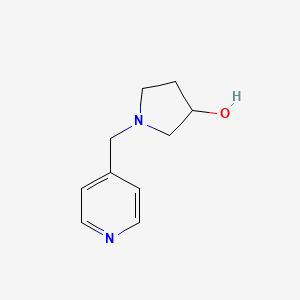

Molecular Structure Analysis

The molecular structure of this compound involves a tetrahydrofuran ring attached to a piperidine ring, which is further connected to a phenyl group and a thiazole ring with a carboxamide group . The chemical formula is C24H30N2O2 .Physical And Chemical Properties Analysis

The compound is a white powder . Its molecular weight is 378.51 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the available literature.Scientific Research Applications

DNA Interaction and Cellular Applications

Compounds with structural similarities to "2-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)thiazole-4-carboxamide" have been studied for their ability to interact with DNA and cellular components. For example, Hoechst 33258, a bis-benzimidazole derivative known for its strong binding to the minor groove of double-stranded B-DNA, has been widely used in cellular biology for DNA staining, chromosome analysis, and flow cytometry. Such compounds provide a basis for the design of new drugs and are models for studying DNA sequence recognition and binding (Issar & Kakkar, 2013).

Antimicrobial and Anticancer Properties

Phenothiazine derivatives, including those with thiazole components, have shown a range of biological activities, including antimicrobial and anticancer properties. These activities are attributed to their interaction with biological systems through various mechanisms such as DNA intercalation and membrane penetration, highlighting their potential as templates for developing new therapeutic agents (Pluta, Morak-Młodawska, & Jeleń, 2011).

Optoelectronic Materials

Compounds containing quinazoline or pyrimidine structures, which are somewhat related to the thiazole moiety in terms of heterocyclic nature, have been explored for their applications in optoelectronic materials. These include uses in luminescent elements, photoelectric conversion, and organic light-emitting diodes (OLEDs), indicating the potential of such structures in material science and engineering (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Enzyme Inhibition and Metabolic Pathways

The study of enzyme inhibitors, particularly those affecting cytochrome P450 isoforms, is crucial in drug development due to their role in drug metabolism and potential drug-drug interactions. Compounds with functionalities similar to "this compound" have been evaluated for their selectivity and potency in inhibiting specific CYP isoforms, which is essential for predicting DDIs and understanding the metabolic pathways of drugs (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Antioxidant and Anti-inflammatory Applications

Research has also focused on developing antioxidant and anti-inflammatory agents, with some studies exploring benzofused thiazole derivatives for their potential in these therapeutic areas. Such compounds have shown promising activity in in vitro screenings, suggesting that the thiazole moiety, as part of the structure of "this compound," could contribute to similar biological activities (Raut et al., 2020).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Thiazole derivatives, another structural component of the compound, have also been associated with a wide range of biological activities .

Mode of Action

Indole derivatives, for instance, are known to interact with multiple receptors, leading to a variety of biological activities . Similarly, thiazole derivatives have been associated with a broad spectrum of biological activities .

Biochemical Pathways

For instance, indole derivatives have been linked to antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . Thiazole derivatives have also been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Result of Action

For instance, indole derivatives have shown a range of activities from antiviral to anticancer . Similarly, thiazole derivatives have been associated with a broad spectrum of biological activities .

Safety and Hazards

This compound, being an analog of fentanyl, is expected to have similar side effects as fentanyl, which include itching, nausea, and potentially serious respiratory depression, which can be life-threatening . Fentanyl analogs have been associated with a large number of severe and fatal intoxications in various parts of the world .

properties

IUPAC Name |

N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-2-phenyl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2S/c24-19(18-14-26-20(22-18)16-4-2-1-3-5-16)21-12-15-6-9-23(10-7-15)17-8-11-25-13-17/h1-5,14-15,17H,6-13H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMZLJNZJZFHWDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CSC(=N2)C3=CC=CC=C3)C4CCOC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chloro-4-methylphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2452350.png)

![(2Z)-2-[(3,5-difluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2452357.png)

![1-[3-(2-Chloro-7-methoxyquinolin-3-yl)-5-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2452361.png)

![2-(4-methoxyphenyl)-5-(3-nitrophenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2452363.png)

![N-[4-(4-ethylpiperazin-1-yl)butyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2452364.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acrylamide](/img/no-structure.png)

![3-[2-(Methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid](/img/structure/B2452369.png)